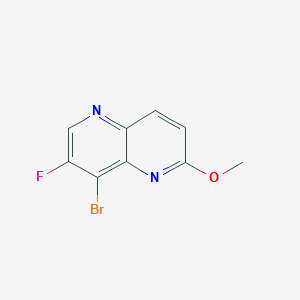

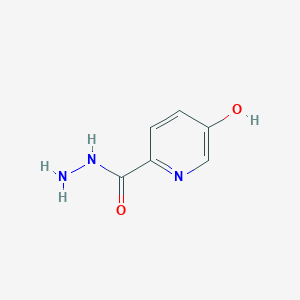

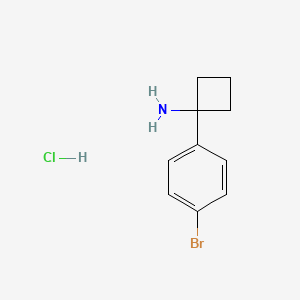

![molecular formula C9H6N4O2 B1439470 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1210768-40-3](/img/structure/B1439470.png)

7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Übersicht

Beschreibung

“7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a complex organic compound . It is part of the pyrazolo-pyrimidine family, which is a group of compounds known to have significant biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the preparation of specific intermediates . For instance, the synthesis of related compounds, 2-amino-pyrido[3,4-d]pyrimidines, involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its versatility in organic synthesis (Drev et al., 2014).

- Heterocyclization : It has been employed in the development of novel synthetic methodologies, such as heterocyclization of vic-substituted hydroxamic acid salts of acetylenylpyrazoles, leading to the formation of pyrazolo[3,4-c]pyridin-7-ones (Elguero et al., 2002).

Biological Applications

- Antimicrobial Activity : Several studies have explored the antimicrobial properties of compounds incorporating the pyrazolopyrimidine moiety, highlighting its potential in the development of new antimicrobial agents (Abu-Melha, 2013).

- Anticancer Properties : Research has demonstrated the utility of pyrazolopyrimidine derivatives in the synthesis of compounds with antitumor and antimicrobial activities, indicating its relevance in cancer research (Riyadh, 2011).

Radiopharmaceutical Exploration

- Tumor Imaging : The compound has been investigated in the context of tumor imaging, particularly in the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for positron emission tomography (PET) imaging of tumors (Xu et al., 2012).

Synthesis under Special Conditions

- Solvent-Free Synthesis : A study reported the synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating an environmentally friendly approach to the synthesis of these compounds (Quiroga et al., 2008).

Zukünftige Richtungen

The future directions for “7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” and related compounds could involve further exploration of their potential as kinase inhibitors . This could include the development of more efficient synthetic routes and the investigation of their mechanisms of action .

Wirkmechanismus

Target of Action

The primary target of 7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle .

Biochemical Pathways

By inhibiting CDK2, 7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, its inhibition can lead to cell cycle arrest, preventing cells from proliferating .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines .

Eigenschaften

IUPAC Name |

11-hydroxy-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c14-9-6-5-10-8-1-3-11-13(8)7(6)2-4-12(9)15/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBBAAKEXPSAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

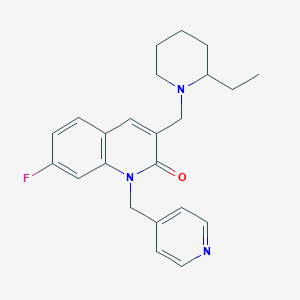

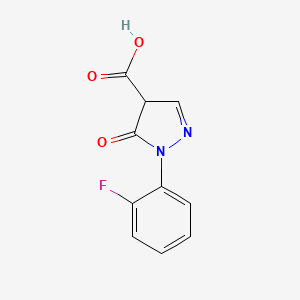

![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)

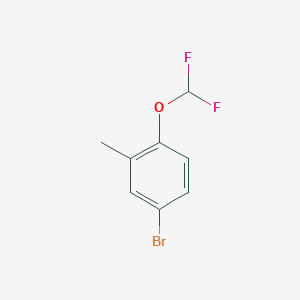

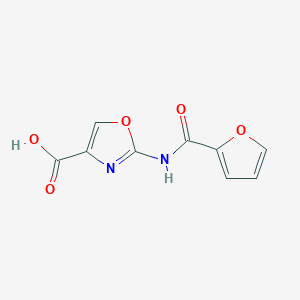

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)

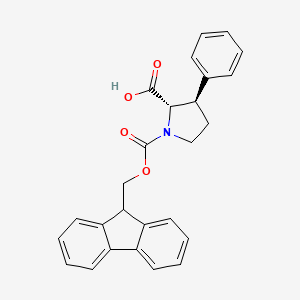

![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)